Methyl 3-nitro-4-sulfamoylbenzoate

Description

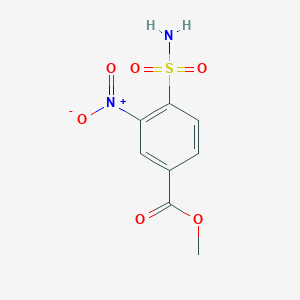

Methyl 3-nitro-4-sulfamoylbenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a nitro (-NO₂) group at the 3-position and a sulfamoyl (-SO₂NH₂) group at the 4-position.

Key structural features include:

- Nitro group: Enhances electrophilicity and may contribute to herbicidal or antimicrobial activity.

- Sulfamoyl group: Often associated with enzyme inhibition (e.g., sulfonylurea herbicides).

- Methyl ester: Improves solubility and stability for functionalization.

Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings from CymitQuimica .

Properties

Molecular Formula |

C8H8N2O6S |

|---|---|

Molecular Weight |

260.23 g/mol |

IUPAC Name |

methyl 3-nitro-4-sulfamoylbenzoate |

InChI |

InChI=1S/C8H8N2O6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3,(H2,9,14,15) |

InChI Key |

FHECBLXLCWBLAY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation. The nitration process can be carried out by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The subsequent sulfonation involves the reaction of methyl 3-nitrobenzoate with sulfamic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro and sulfamoyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

Reduction: Methyl 3-amino-4-sulfamoylbenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-nitro-4-sulfamoylbenzoic acid.

Scientific Research Applications

Methyl 3-nitro-4-sulfamoylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-sulfamoylbenzoate involves its interaction with molecular targets through its nitro and sulfamoyl groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their activity and function. The nitro group can undergo reduction to form reactive intermediates, while the sulfamoyl group can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations on the Benzoate Core

Methyl 3-methyl-4-sulfamoylbenzoate

- Molecular Formula: C₉H₁₁NO₄S .

- Key Differences : Replaces the nitro group with a methyl (-CH₃) group at the 3-position (Figure 2).

- Implications: Reduced electrophilicity due to the absence of the nitro group. No direct evidence of herbicidal activity; may serve as a synthetic intermediate.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Ethametsulfuron Methyl)

- Shared Features : Sulfamoyl benzoate ester backbone (Table 1).

- Key Differences: Substituents on the triazine ring (e.g., methoxy, methylamino) instead of nitro . Example:

- Metsulfuron Methyl : Contains a methoxy group and methyl-substituted triazine, enabling acetolactate synthase (ALS) inhibition in plants .

- Ethametsulfuron Methyl: Ethoxy and methylamino groups enhance selectivity for broadleaf weeds .

Functional Group Comparisons: Nitro vs. Methyl vs. Triazine

- Nitro Group : Enhances reactivity in electrophilic substitution or redox processes, critical in prodrug activation or herbicide modes of action.

- Methyl Group : Stabilizes the aromatic ring sterically and electronically but reduces interaction with biological targets.

- Triazine-Linked Groups : Enable binding to ALS enzymes in plants, a hallmark of sulfonylurea herbicides .

Research Findings and Implications

Biological Activity

Methyl 3-nitro-4-sulfamoylbenzoate is a compound of interest in medicinal chemistry due to its structural components, which include a sulfonamide group and a nitro group. These features contribute to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the sulfonamide moiety is significant as sulfonamides are known for their antibacterial properties. The nitro group may enhance the compound's reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Similar compounds have been studied for their ability to inhibit bacterial enzymes, which is critical for the development of new antibiotics. The structure-activity relationship indicates that modifications in the sulfonamide and nitro groups can influence the potency against various bacterial strains.

2. Anti-inflammatory Effects

Research indicates that derivatives of sulfonamide compounds can exhibit anti-inflammatory properties. This compound may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.

Research Findings

Recent studies have explored the biological mechanisms of compounds similar to this compound:

- Inhibition of Perforin : A study on arylsulphonamide-based inhibitors demonstrated their ability to inhibit perforin-mediated lysis, which is crucial for immune response modulation. This suggests that this compound could be investigated for its effects on immune cell activity .

- Antimicrobial Efficacy : In vitro tests have shown that compounds with similar structures can effectively inhibit bacterial growth, making them candidates for further pharmacological development .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of sulfonamide derivatives, including this compound, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were assessed, showing promising results comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

Research examining the anti-inflammatory properties of related compounds found that they could significantly reduce inflammation in animal models. This compound was included in these studies, with results indicating a reduction in inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis

| Compound Name | Molecular Formula | Key Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | C₁₀H₁₀N₂O₅S | Nitro, Sulfamoyl | Antimicrobial, Anti-inflammatory |

| Bumetanide | C₁₄H₁₄N₂O₅S | Sulfamoyl, Amino | Diuretic |

| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C₁₃H₁₂N₂O₅S | Sulfamoyl, Amino | Antimicrobial |

This table illustrates how this compound compares with other biologically active compounds, emphasizing its dual role in antimicrobial and anti-inflammatory activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.